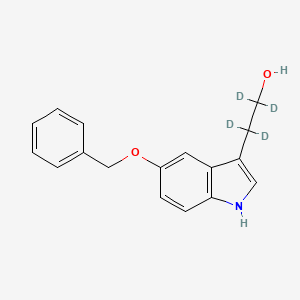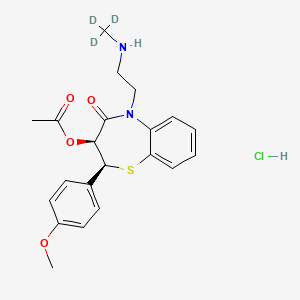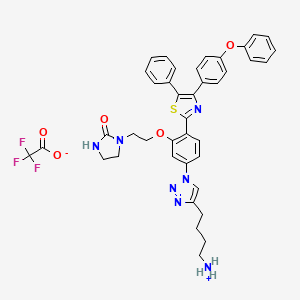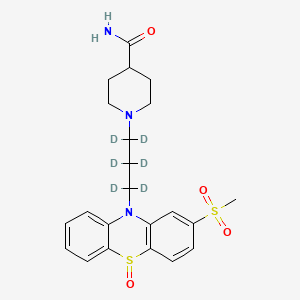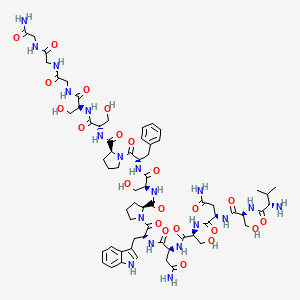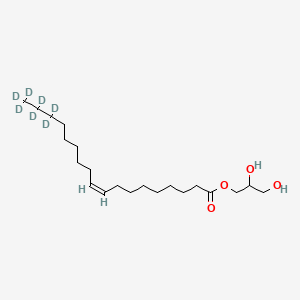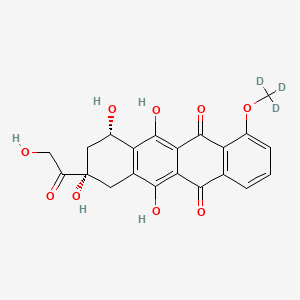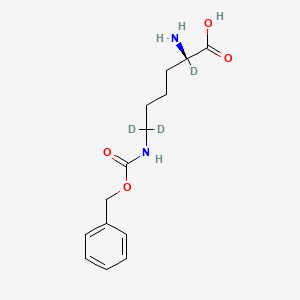
10-Formyl Folic Acid-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Formyl Folic Acid-d4 is a deuterated form of 10-Formyl Folic Acid, a derivative of folic acidThe deuterated form, this compound, is often used in scientific research to study metabolic pathways and biochemical processes due to its stability and traceability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Formyl Folic Acid-d4 typically involves the deuteration of 10-Formyl Folic Acid. This process can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents in the presence of a catalyst under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure the efficient and cost-effective production of the compound. Quality control measures are implemented to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
10-Formyl Folic Acid-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as 10-Formyl Dihydrofolic Acid.
Reduction: It can be reduced back to its tetrahydrofolate form under specific conditions.
Substitution: The formyl group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 10-Formyl Dihydrofolic Acid
Reduction: Tetrahydrofolate
Substitution: Various substituted folate derivatives.
Wissenschaftliche Forschungsanwendungen
10-Formyl Folic Acid-d4 has a wide range of applications in scientific research:
Wirkmechanismus
10-Formyl Folic Acid-d4 exerts its effects by participating in one-carbon transfer reactions, which are crucial for the synthesis of nucleotides and amino acids. The compound acts as a donor of formyl groups, which are transferred to various substrates in the presence of specific enzymes. This process is essential for DNA synthesis and repair, as well as other cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10-Formyl Folic Acid: The non-deuterated form of the compound.
5-Formyl Tetrahydrofolic Acid: Another folate derivative involved in one-carbon metabolism.
5,10-Methylene Tetrahydrofolic Acid: A key intermediate in folate metabolism
Uniqueness
10-Formyl Folic Acid-d4 is unique due to its deuterated nature, which provides enhanced stability and traceability in metabolic studies. This makes it a valuable tool for researchers studying the intricate details of folate metabolism and its implications in health and disease .
Eigenschaften
Molekularformel |
C20H19N7O7 |
|---|---|
Molekulargewicht |
473.4 g/mol |
IUPAC-Name |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H19N7O7/c21-20-25-16-15(18(32)26-20)23-11(7-22-16)8-27(9-28)12-3-1-10(2-4-12)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,7,9,13H,5-6,8H2,(H,24,31)(H,29,30)(H,33,34)(H3,21,22,25,26,32)/t13-/m0/s1/i1D,2D,3D,4D |
InChI-Schlüssel |
UGWUWNVTCLDEOG-MNZXJJDISA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)[2H])[2H])N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)C=O)[2H] |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


